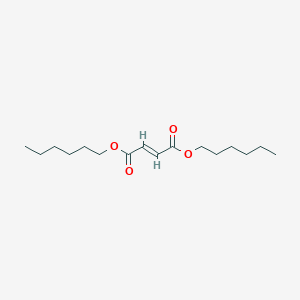

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

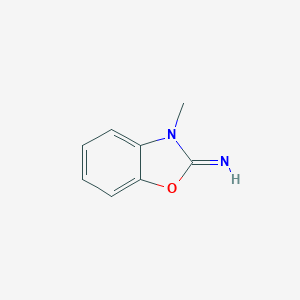

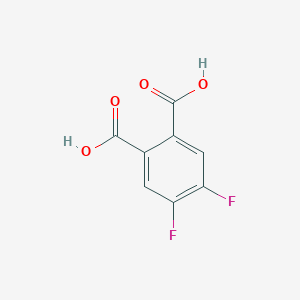

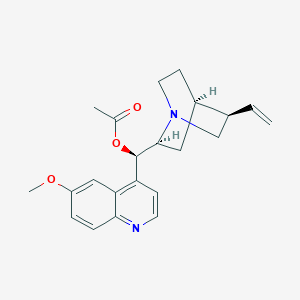

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, also known as (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 366.5 g/mol. The purity is usually 95%.

The exact mass of the compound (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Natural Dye Production

Quinine acetate, being a quinone, can be used in the production of natural dyes . Quinones are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They display better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .

Bioactive Compound Synthesis

Quinine acetate can be used in the synthesis of bioactive compounds . The C-H activation strategy is a fast-developing and straightforward concept, used in the construction of a diverse variety of bonds such as carbon-carbon (C-C) and carbon-hetero (C-O/N/S/P) bonds . This approach is useful in making use of unfunctionalized quinones for the synthesis of heterofunctionalized or heterocycle-fused quinones .

Electrochemical Probes

Quinones, including Quinine acetate, are used as electrochemical probes for a large range of applications including bioenergetics . One electrochemical feature of quinones is their possible slow electron transfer kinetics .

Environmental Sustainability

Quinone dyes, including Quinine acetate, are safer for the environment than many synthetic counterparts . Their extraction, purification, and analysis are simple and fast, making them potential substitutes for their synthetic equivalents .

Medicinal Chemistry

Quinone moieties, including Quinine acetate, find application in several fields such as medicinal chemistry . They are used in the synthesis of biologically active compounds .

Functional Materials

Quinone moieties, including Quinine acetate, are used in the synthesis of functional materials . They are used due to their reactive electrophilic character, easily accessible oxidation states, and important roles played in living systems .

作用機序

Target of Action

Quinine acetate primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The drug is toxic to the malaria parasite, interfering with its ability to break down and digest hemoglobin .

Mode of Action

Quinine acetate works by accumulating in the parasite’s lysosomes and binding to heme . This interaction disrupts the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism . Furthermore, it intercalates into the parasite’s DNA, disrupting its replication and transcription .

Biochemical Pathways

Quinine acetate affects the shikimate pathway, a major link between primary and secondary metabolism in higher plants . This pathway produces aromatic amino acids L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are molecular building blocks for protein biosynthesis .

Pharmacokinetics

Quinine acetate is readily absorbed, mainly from the upper small intestine . It is distributed in adults at 2.5 to 7.1 L/kg (varies with severity of infection) and in children at 0.9 L/kg (subjects with malaria) . It is metabolized in the liver via CYP450 enzymes, primarily CYP3A4 . The major metabolite, 3-hydroxyquinine, is less active than the parent compound . About 20% of the drug is excreted unchanged in the urine .

Result of Action

Quinine acetate is a highly active inhibitor of the erythrocytic forms of malarial parasites, making it an efficient drug for the clinical cure of malaria . It is also an effective gametocytocide in vivax and quartan malaria, but has little effect on the gametocytes of falciparum malaria .

Action Environment

The action of quinine acetate can be influenced by various environmental factors. For instance, the severity of infection and the route of administration can impact quinine pharmacokinetics . Nutritional status also plays a role . Furthermore, the drug’s action can be modulated by the interaction with small intestinal bitter receptors .

特性

IUPAC Name |

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIBQQYUBUMMK-WWLNLUSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate | |

CAS RN |

18797-86-9 |

Source

|

| Record name | Cinchonan-9-ol, 6′-methoxy-, acetate, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the significance of the solubility of quinine salts in the context of drug absorption?

A: The research paper "The Effect of Alkalis Upon the Solubility of Quinine Salts" [] investigates how the solubility of quinine salts, including (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate (quinine acetate), is affected by pH and the presence of various alkaline salts. [] This is significant because a drug's solubility in the gastrointestinal tract can directly impact its absorption into the bloodstream. [] The study found that quinine salts form precipitates with alkaline salts at specific pH ranges, potentially influencing their bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。